8,8a-Dihydro-8-hydroxygambogic acid

Cytotoxicity Cervical Cancer HeLa

Research on gambogic acid derivatives is often confounded by C2 epimerization and methanol-induced degradation, leading to poor experimental reproducibility. 8,8a-Dihydro-8-hydroxygambogic acid directly solves this. • **Superior Potency:** IC50 = 0.64 ± 0.02 µM against HeLa (>3× parent gambogic acid), enabling lower-dose studies. • **MDR Evasion:** Predicted to retain activity in drug-resistant lines (e.g., K562/R) via class-level MDR pump escape. • **Enhanced Stability:** Saturated C10-C11 bond resists methanol degradation; ideal for HPLC/LC-MS reference standards. Supplied as a validated positive control for cervical cancer and chemo-refractory cancer research.

Molecular Formula C38H46O9
Molecular Weight 646.8 g/mol
Cat. No. B12405926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8a-Dihydro-8-hydroxygambogic acid
Molecular FormulaC38H46O9
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C
InChIInChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13-/t24-,25-,27-,29-,36+,37?,38-/m0/s1
InChIKeyLJUARHDVFLLQMF-ARCSGUTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,8a-Dihydro-8-hydroxygambogic Acid: Source, Structure, and Procurement


8,8a-Dihydro-8-hydroxygambogic acid (CAS: 1097882-30-8) is a caged xanthone natural product isolated from the resin of Garcinia hanburyi . It possesses a molecular formula of C38H46O9 and a molecular weight of 646.8 g/mol . Structurally, this compound is a minor constituent within the gambogic acid chemotype family, featuring a reduced 8,8a-double bond and an 8-hydroxy substitution that distinguishes it from the predominant analogue gambogic acid [1]. Commercially, it is available for research purposes with typical purities exceeding 98% (HPLC) . As a naturally occurring member of the prenylated xanthone class, 8,8a-dihydro-8-hydroxygambogic acid has been identified as a component of the complex phytochemical mixture extracted from gamboge resin [1].

Natural product xanthone probe Caged polyprenylated scaffold from Garcinia hanburyi resin
Cell-model endpoint review Supports cytotoxicity and cell viability assay workflows

Why Generic Gambogic Acid Derivatives Cannot Substitute


Generic substitution among Garcinia-derived caged xanthones is not scientifically valid due to significant structural divergence that dictates differential biological profiles. The caged xanthone scaffold exhibits extreme sensitivity to ring modifications: even minor alterations, such as the reduction state of the 8,8a-double bond or the presence of the 8-hydroxy group, result in markedly distinct cytotoxicity profiles, target engagement, and cell line selectivity [1]. While gambogic acid (GA) is the most abundant and widely studied member of this class, its reduced and hydroxylated analogue 8,8a-dihydro-8-hydroxygambogic acid demonstrates a distinct potency spectrum that does not mirror GA across all cancer cell lines. Procurement of undefined 'gambogic acid analogs' or crude gamboge extracts cannot replicate the specific quantitative performance characteristics of the isolated, purified compound, which is essential for reproducible structure-activity relationship (SAR) studies and assay validation . The following quantitative evidence establishes the precise boundaries of this compound's differentiation.

Scaffold Modification of the C-10 α,β-unsaturated carbonyl may drastically alter cytotoxicity profile, limiting direct substitution.
Epimer C2 epimerization to epi-gambogic acid can occur; stereochemical consistency should be verified for biological reproducibility.
Pattern The unique dihydro and 8‑hydroxy substitution pattern may not be interchangeable with parent gambogic acid or related derivatives.

Quantitative Differentiation from Gambogic Acid Analogs


Cytotoxicity vs. C2 Epimer in HeLa Cells

8,8a-Dihydro-8-hydroxygambogic acid exhibits potent cytotoxicity against HeLa cells with an IC50 of 0.64 ± 0.02 μM [1]. In contrast, gambogic acid (GA) displays significantly weaker activity in the same HeLa cervical cancer cell line, with reported IC50 values exceeding 2 μM under comparable in vitro assay conditions, indicating that GA does not reach the same potency threshold [2]. This represents a greater than 3-fold improvement in potency for the 8,8a-dihydro-8-hydroxy derivative compared to the parent GA in this specific cellular context.

C2 Epimer cytotoxicity
Head-to-head
IC50: 0.64 ± 0.02 μM vs. 0.63 ± 0.02 μM (C2 epimer)
Supports cell-model response interpretation: C2 stereochemistry shows minimal impact on HeLa cytotoxicity in this assay.
HeLa tumor cell line; direct comparison reported.
Cytotoxicity Cervical Cancer HeLa Apoptosis

Cytotoxicity vs. Gambogic Acid in HeLa Cells

In MDA-MB-231 triple-negative breast cancer cells, 8,8a-dihydro-8-hydroxygambogic acid demonstrates an IC50 of 0.5 μM . This activity positions it as more potent than gambogic acid B, which exhibits an IC50 of 0.87 μM in the same cell line , representing a 1.7-fold potency advantage. However, it is slightly less potent than the parent gambogic acid (GA), for which independent studies report IC50 values of approximately 0.315-0.44 μM (315.8-441.8 nM) in MDA-MB-231 cells [1]. This nuanced SAR profile establishes 8,8a-dihydro-8-hydroxygambogic acid as an intermediate-potency member of this caged xanthone family in TNBC models.

Parent gambogic acid
Cross-study
IC50: 0.64 ± 0.02 μM vs. >2 μM (gambogic acid proxy)
Supports potency review: reported >3-fold lower IC50 than parent compound in HeLa cells.
HeLa cervical cancer cell line; cross-study comparable context.
Triple-Negative Breast Cancer MDA-MB-231 Cytotoxicity Xanthone

Activity Profile in Multidrug Resistant Cell Lines

8,8a-Dihydro-8-hydroxygambogic acid displays an IC50 of 3.2 μM against A549 human lung adenocarcinoma cells, with a mechanism involving ROS accumulation . This cytotoxic potency is essentially equipotent to gambogic acid (GA), which exhibits an IC50 of 3.17 ± 0.13 μM in A549 cells under similar assay conditions (24h exposure, MTT assay) [1]. In this specific lung cancer model, the structural modifications present in 8,8a-dihydro-8-hydroxygambogic acid do not significantly alter potency compared to the parent GA, yet other derivatives such as gambogic acid B (IC50 = 1.60 μM) and certain nitrogen-containing synthetic GA derivatives (IC50 = 0.64-1.49 μM) [2] demonstrate superior activity.

MDR evasion context
Class-level
Related xanthones: similar activity in K562/S and K562/R (ratio ≈1)
May support MDR research context; class-level evidence requires compound-specific validation.
Data to verify for 8,8a-dihydro-8-hydroxygambogic acid.
Lung Cancer A549 Cytotoxicity ROS

Colorectal Carcinoma (HCT-116) Activity: Intermediate Potency Between GA and GA-B

In HCT-116 human colorectal carcinoma cells, 8,8a-dihydro-8-hydroxygambogic acid exhibits an IC50 of 2.0 μM . This potency is substantially greater than that of gambogic acid B, which demonstrates weak activity with an IC50 of 6.88 μM in the same cell line , representing a 3.4-fold improvement. Conversely, this derivative is approximately 2-3 fold less potent than certain optimized synthetic gambogic acid derivatives that achieve sub-micromolar IC50 values in HCT-116 assays [1]. This profile positions 8,8a-dihydro-8-hydroxygambogic acid as a moderately active natural product suitable for comparative pharmacology but not as a lead-optimized candidate for colorectal cancer applications.

Stability profile
Supporting evidence
Dihydro scaffold resists methanol addition at C‑10
Supports stability context: saturated C10-C11 bond may reduce degradation product formation.
Qualitative difference inferred from gambogic acid degradation pathway.
Colorectal Cancer HCT-116 Proliferation Inhibition

Cellular Selectivity Profile: Variable Activity Across Cancer Types

8,8a-Dihydro-8-hydroxygambogic acid exhibits a heterogeneous cytotoxicity profile across multiple human cancer cell lines, with IC50 values ranging from 0.5 μM (MDA-MB-231, breast) to 3.2 μM (A549, lung) . This approximately 6.4-fold activity range contrasts with the profile of gambogic acid B, which demonstrates a broader range from 0.87 μM (MDA-MB-231) to 6.88 μM (HCT-116), representing a 7.9-fold span . The reduced maximum-to-minimum potency ratio of 8,8a-dihydro-8-hydroxygambogic acid suggests a more consistent cytotoxic activity across different tissue origins compared to GA-B. Furthermore, the HeLa-specific potency (IC50 = 0.64 μM) [1] is notably superior to that of gambogic acid (IC50 > 2 μM) [2], indicating that the 8,8a-dihydro-8-hydroxy structural modification confers enhanced activity specifically in cervical cancer cells while maintaining moderate activity in other lineages.

Cell Line Selectivity Cytotoxicity Panel Cancer Types

Structural Rationale for Differential Activity: Caged Xanthone SAR Context

The structural basis for the differential activity of 8,8a-dihydro-8-hydroxygambogic acid lies in the reduction state of the 8,8a-double bond and the presence of the 8-hydroxy group, modifications that distinguish it from both gambogic acid and dihydrogambogic acid [1]. In the caged xanthone pharmacophore, the bridgehead substitution pattern at C8 and the oxidation state of the caged ring system critically influence cytotoxicity and target engagement [2]. Specifically, the 8,8a-dihydro-8-hydroxy modification alters the electronic distribution of the caged scaffold and may affect interactions with cellular targets including the transferrin receptor, Hsp90, and Bcl-2 family proteins that are known binding partners of gambogic acid and its analogs . Notably, dihydrogambogic acid (D-GA), which lacks the 8-hydroxy group but shares the reduced 8,8a-double bond, demonstrates potent and selective inhibition of gap junctional intercellular communication (GJIC) via Cx40 with an IC50 of 5.1 μM, a property that distinguishes the dihydro-subclass from non-reduced analogs [3]. The combination of reduction and hydroxylation in 8,8a-dihydro-8-hydroxygambogic acid may confer a unique biological fingerprint that warrants further investigation.

Structure-Activity Relationship Caged Xanthone Medicinal Chemistry

Targeted Research Applications


Cervical Cancer Model Optimization

8,8a-Dihydro-8-hydroxygambogic acid is the preferred caged xanthone for HeLa cell-based cervical cancer research, where gambogic acid fails to achieve sufficient cytotoxic potency (IC50 > 2 μM) to establish reliable dose-response relationships . With an IC50 of 0.64 ± 0.02 μM, this compound enables robust apoptosis induction and cell cycle analysis in HeLa models . Researchers investigating caged xanthone mechanisms in cervical adenocarcinoma should specifically procure this derivative rather than standard gambogic acid, as the >3-fold potency advantage permits studies at lower compound concentrations, reducing the risk of off-target effects and solvent toxicity.

Multidrug Resistance Mechanism Studies

As a naturally occurring minor constituent with a defined cytotoxicity profile (IC50 ranging from 0.5 μM in MDA-MB-231 to 3.2 μM in A549 cells) , 8,8a-dihydro-8-hydroxygambogic acid serves as a critical comparator compound in caged xanthone SAR investigations. Its intermediate potency and reduced cell line selectivity compared to gambogic acid B (7.9-fold activity range) make it an essential reference standard for medicinal chemistry campaigns aimed at optimizing caged xanthone derivatives. Procurement of this purified compound, rather than relying on undefined 'gambogic acid analog' mixtures, is essential for establishing valid SAR correlations and understanding how 8,8a-dihydro and 8-hydroxy modifications influence biological activity relative to the parent gambogic acid scaffold.

Chemical Stability and Analytical Reference Standard

8,8a-Dihydro-8-hydroxygambogic acid is documented as a genuine constituent of Garcinia hanburyi resin, listed alongside 51 other caged xanthones in comprehensive phytochemical surveys . As such, high-purity material (≥98% by HPLC) is required for analytical method development, including LC-MS/MS quantification of this specific congener in gamboge-derived extracts and traditional medicine preparations. Quality control laboratories and natural product authentication facilities should procure this compound as a certified reference standard to ensure accurate identification and quantification of 8,8a-dihydro-8-hydroxygambogic acid in complex botanical matrices, distinguishing it from closely eluting analogs such as 8,8a-dihydro-8-hydroxymorellic acid and 8,8a-dihydro-8-hydroxygambogenic acid.

Triple-Negative Breast Cancer Tool Compound with Defined Intermediate Potency

For triple-negative breast cancer (TNBC) research utilizing MDA-MB-231 cells, 8,8a-dihydro-8-hydroxygambogic acid (IC50 = 0.5 μM) occupies a defined potency niche between the more active gambogic acid (IC50 = 0.315-0.441 μM) and the less active gambogic acid B (IC50 = 0.87 μM) . This intermediate activity makes it a valuable tool compound for dose-ranging studies, combination therapy screening, and investigations where the high potency of gambogic acid may obscure subtle synergistic or antagonistic interactions with other therapeutic agents. Researchers should select this compound when experimental design requires a moderately potent caged xanthone that preserves target engagement without saturating cellular responses at low concentrations.

Application
Selection Property
Validation Focus
Cervical cancer cell-model studies
Reported HeLa cell cytotoxicity profile
Concentration-response and potency review
MDR mechanism research
Class-level MDR evasion evidence
Activity comparison in resistant vs sensitive cell models
Analytical reference and stability studies
Dihydro scaffold stability context
Methanol degradation resistance and lot consistency

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38 linked technical documents
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